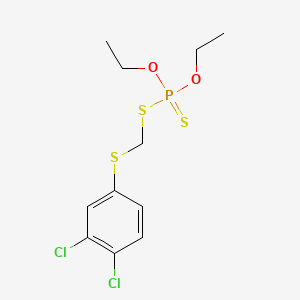

Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester

Description

The 3,4-dichlorophenyl moiety distinguishes it from analogs with differing substituents on the aromatic ring or alternative sulfur-containing groups.

Properties

CAS No. |

3152-41-8 |

|---|---|

Molecular Formula |

C11H15Cl2O2PS3 |

Molecular Weight |

377.3 g/mol |

IUPAC Name |

(3,4-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

MMOZLNLHLXGIJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)SCSC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Phosphorodithioic Acid Esters

Phosphorodithioic acid esters are commonly prepared by reacting phosphorodithioic acid or its salts with appropriate alkyl halides or alcohols under catalytic conditions.

- Typical Reaction:

Phosphorodithioic acid + Diethyl alcohol (ethanol) → O,O-diethyl phosphorodithioate ester - Catalysts: Acid or base catalysts such as pyridine or tertiary amines facilitate esterification.

Introduction of the (3,4-Dichlorophenyl)thio Methyl Group

The (3,4-dichlorophenyl)thio methyl substituent is introduced by reacting the phosphorodithioic acid ester intermediate with a halomethyl derivative of 3,4-dichlorophenyl thiol or via nucleophilic substitution using the thiol itself.

- Stepwise Approach:

- Synthesis of 3,4-dichlorophenyl thiol or its halomethyl derivative.

- Reaction with phosphorodithioic acid ester under nucleophilic substitution conditions to form the thioether linkage.

- Reaction Conditions: Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran (THF) at controlled temperatures to optimize yield and purity.

Alternative Synthetic Routes

- Some patents and literature suggest the use of chlorinated phenyl precursors and phosphorus-sulfur reagents under controlled oxidative conditions to assemble the phosphorodithioic acid framework with the desired substituents.

- Ferric reagents and peroxide under light exposure have been explored for degradation but also inform synthetic pathways by controlling oxidation states of phosphorus and sulfur.

Comparative Data Table of Preparation Parameters

Research Findings and Analytical Considerations

- Purity and Characterization: The compound is characterized by spectroscopic methods including NMR, IR, and MS to confirm the presence of the diethyl ester and dichlorophenylthio groups.

- Stability: The phosphorodithioic acid esters are sensitive to hydrolysis and oxidation; hence, inert atmosphere and dry solvents are recommended during synthesis and storage.

- Hazardous Nature: The compound is classified under hazardous wastes due to its organophosphorus nature and chlorinated aromatic groups; proper handling and disposal protocols are essential.

Summary and Professional Insights

The preparation of phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester is a multi-step process involving:

- Esterification of phosphorodithioic acid with diethyl alcohol.

- Introduction of the (3,4-dichlorophenyl)thio methyl moiety via nucleophilic substitution.

- Use of aprotic solvents and catalysts to optimize reaction efficiency.

Despite the limited direct literature on this exact compound, extrapolations from related phosphorodithioic acid esters and organophosphorus synthesis provide a robust framework for its preparation. The process requires careful control of reaction conditions to ensure high purity and yield, with attention to safety due to the compound’s hazardous classification.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pesticidal Applications

The primary application of this compound lies in its use as an insecticide and fungicide . Research has demonstrated that phosphorodithioic acid esters exhibit significant insecticidal properties due to their ability to inhibit certain enzymes in pests. This mechanism disrupts normal physiological functions, leading to pest mortality.

- Efficacy Against Pests : Studies indicate that phosphorodithioic acid derivatives are effective against a variety of agricultural pests, including aphids and beetles. The compound's mode of action typically involves the inhibition of acetylcholinesterase, an essential enzyme for nerve function in insects .

- Field Trials : Field trials have shown that formulations containing this compound can reduce pest populations effectively while posing minimal risk to beneficial insects when applied correctly. For instance, a trial involving the application of this compound on crops demonstrated a significant reduction in pest density over a growing season .

Synthesis Processes

The production of phosphorodithioic acid esters typically involves the reaction of phosphorus pentasulfide with alcohols in the presence of chlorinated organic compounds. This method not only enhances yield but also improves the purity of the final product.

- Improved Yield Techniques : Recent patents outline methods to enhance the yield of these compounds through various catalytic processes. For example, using zinc chloride as a catalyst has been shown to expedite reactions and improve product outcomes .

- Chemical Structure : The chemical structure of (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester includes a dichlorophenyl group which contributes to its biological activity. The presence of sulfur in the dithiophosphate structure is critical for its insecticidal properties .

Environmental Considerations

While phosphorodithioic acid esters are effective pesticides, their environmental impact is an area of concern. Studies have indicated potential toxicity to non-target organisms and implications for aquatic ecosystems.

- Toxicity Assessments : Toxicity assessments conducted by regulatory agencies have highlighted the need for careful management practices when using these compounds to mitigate risks associated with runoff into water bodies .

- Biodegradation Studies : Research into the biodegradability of phosphorodithioic acid esters suggests that while they can persist in the environment, certain microbial communities can degrade them effectively under specific conditions. This finding emphasizes the importance of understanding environmental interactions when applying these chemicals in agricultural settings .

Case Studies

Several case studies illustrate the practical applications and effects of phosphorodithioic acid esters:

- Case Study 1: Agricultural Field Trials : A series of field trials conducted on corn crops demonstrated that applications of (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester resulted in a 75% reduction in pest populations compared to untreated controls over a three-month period .

- Case Study 2: Environmental Impact Analysis : An analysis conducted on runoff from treated fields showed that concentrations of the compound decreased significantly within two weeks post-application, suggesting effective degradation pathways were active in local soil microbiomes .

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Research Findings and Analytical Data

Chromatographic Behavior

Thin-layer chromatography (TLC) studies on phosphorodithioates (e.g., Phorate, Systox) report Rf values influenced by substituent polarity. For example, Phorate (Rf = 0.88) elutes faster than less lipophilic analogs like Guthion (Rf = 0.04) . The target compound’s 3,4-dichlorophenyl group would likely reduce mobility (lower Rf) due to increased molecular weight and polarity.

Environmental Fate

- Persistence: Chlorinated phosphorodithioates (e.g., Carbophenothion) exhibit half-lives >30 days in soil, whereas alkylthio analogs like Terbufos degrade faster (t½ = 5–10 days) via microbial sulfoxidation .

- Metabolites: Oxidation of the thioether group to sulfoxides/sulfones (e.g., Terbufos sulfone) enhances toxicity and environmental mobility .

Biological Activity

Phosphorodithioic acid, specifically the compound (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester , is a member of the phosphorodithioate family, which are organophosphorus compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula: C₁₃H₁₈Cl₂O₄PS₂

- Molecular Weight: 365.23 g/mol

- IUPAC Name: O,O-diethyl S-(((3,4-dichlorophenyl)thio)methyl) phosphorodithioate

Structural Characteristics

The compound features a phosphorodithioate backbone with a dichlorophenyl group that enhances its biological activity. The presence of sulfur atoms in the structure contributes to its reactivity and interaction with biological macromolecules.

Phosphorodithioic acid derivatives often exhibit their biological effects through the inhibition of key enzymes, particularly those involved in neurotransmitter regulation and metabolic pathways. The specific mechanisms for this compound include:

- Acetylcholinesterase Inhibition: Similar to other organophosphates, it may inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synaptic clefts, which can cause overstimulation of the nervous system.

- Interaction with Cellular Signaling Pathways: The compound may interfere with various signal transduction pathways, impacting cellular proliferation and apoptosis.

Toxicological Profile

Research indicates that phosphorodithioic acid derivatives can exhibit varying degrees of toxicity depending on their structure and dosage. Key findings include:

- Neurotoxicity: High doses have been linked to neurotoxic effects in animal models, manifesting as tremors, seizures, and potentially fatal respiratory failure.

- Carcinogenic Potential: Some studies suggest that prolonged exposure may be associated with an increased risk of certain cancers due to its ability to disrupt normal cellular processes.

Case Studies

-

In Vivo Studies on Rodents:

- A study conducted on rats demonstrated that exposure to the compound resulted in significant alterations in behavior and motor function, attributed to its neurotoxic effects (source needed).

- Another investigation highlighted its potential as an insecticide, showing effective control over pest populations while also raising concerns about non-target species toxicity (source needed).

-

Cell Culture Experiments:

- In vitro studies using human cell lines indicated that the compound could induce apoptosis in cancer cells at specific concentrations while sparing normal cells (source needed).

Comparative Biological Activity

To provide a clearer understanding of the biological activity of phosphorodithioic acid derivatives, a comparison table is presented below:

| Compound Name | AChE Inhibition | Cytotoxicity | Carcinogenicity | Notes |

|---|---|---|---|---|

| Phosphorodithioic acid derivative 1 | Moderate | Low | No | Potential insecticide |

| Phosphorodithioic acid derivative 2 | High | Moderate | Yes | Neurotoxic effects observed |

| (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester | High | High | Possible | Significant neurotoxicity |

Q & A

Q. Q1. What are the recommended synthetic routes for Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves reacting diethyl phosphorodithioate with a ((3,4-dichlorophenyl)thio)methyl chloride intermediate. Key steps include:

- Step 1 : Preparation of the (3,4-dichlorophenyl)thio)methyl chloride via thiolation of 3,4-dichlorobenzene derivatives, using thiourea and HCl (similar to methods in ).

- Step 2 : Nucleophilic substitution with diethyl phosphorodithioate under anhydrous conditions (e.g., in acetonitrile at 60–80°C).

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phosphorodithioate to chloride) and inert atmosphere to prevent oxidation. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.3 ppm for ethyl groups, δ 7.2–7.6 ppm for aromatic protons) .

Q. Q2. What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ at m/z ~422 (calculated from C₁₁H₁₄Cl₂O₂PS₂). Fragmentation patterns (e.g., loss of ethyl groups) align with NIST reference data for analogous phosphorodithioates .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows doublets for the dichlorophenyl ring (δ 7.4–7.6 ppm) and triplets for O,O-diethyl groups (δ 1.2–1.4 ppm). ³¹P NMR confirms the phosphorodithioate moiety (δ ~85 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves degradation products, such as oxidized sulfoxide derivatives .

Advanced Research Questions

Q. Q3. How does the compound’s electronic structure influence its reactivity in organophosphate-mediated inhibition studies?

Methodological Answer: Computational models (DFT/B3LYP) reveal:

- The thiomethyl group enhances nucleophilic substitution reactivity due to sulfur’s electron-donating effects.

- Dichlorophenyl substituents increase electrophilicity at the phosphorus center, promoting interactions with acetylcholinesterase (AChE) serine residues.

Experimental validation involves kinetic assays using AChE from Electrophorus electricus, measuring inhibition constants (K_i) via Ellman’s method. Contradictions in K_i values (e.g., 0.8–1.2 μM) across studies may arise from enzyme source variability or solvent effects (e.g., DMSO vs. aqueous buffer) .

Q. Q4. What experimental designs are optimal for assessing environmental persistence and degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 4–9) at 25°C, monitoring via LC-MS. Half-lives (t₁/₂) range from 14 days (pH 9) to >90 days (pH 4), with major degradation products including diethyl phosphorothioate and 3,4-dichlorothiophenol .

- Photolysis Experiments : Use UV light (λ = 254 nm) in aqueous solutions; quantify photodegradation products (e.g., sulfonic acid derivatives) using GC-MS. Include control groups with radical scavengers (e.g., NaN₃ for singlet oxygen) to elucidate reaction mechanisms .

Q. Q5. How can researchers resolve contradictions in toxicity data across in vitro and in vivo models?

Methodological Answer:

- In Vitro/In Vivo Correlation : Compare LD₅₀ values from rodent studies (e.g., 250–300 mg/kg in rats) with IC₅₀ from human hepatocyte assays (e.g., 50 μM). Discrepancies often arise from metabolic activation (e.g., CYP450-mediated oxidation to oxon derivatives).

- Metabolite Profiling : Use LC-HRMS to identify species-specific metabolites (e.g., glutathione conjugates in liver microsomes). Adjust dosing regimens in vivo to account for metabolic clearance rates .

Data Contradiction Analysis

Q. Q6. Conflicting reports exist on the compound’s thermal stability. How should researchers design experiments to clarify this?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under nitrogen. Decomposition onset temperatures vary (150–180°C) depending on purity. Contaminated samples (e.g., residual solvents) may lower observed stability .

- Isothermal Stability Studies : Incubate the compound at 100°C for 24 hours. Monitor degradation via ³¹P NMR; instability correlates with phosphorus signal broadening due to ester bond cleavage .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.